molecular formula C21H29N3O3 B15149332 N-{1-[(2,6-dimethylphenyl)carbamoyl]cyclohexyl}-N-methyl-5-oxoprolinamide

N-{1-[(2,6-dimethylphenyl)carbamoyl]cyclohexyl}-N-methyl-5-oxoprolinamide

Cat. No.: B15149332
M. Wt: 371.5 g/mol
InChI Key: ONNMCHWBPZOACX-UHFFFAOYSA-N
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Description

N-{1-[(2,6-dimethylphenyl)carbamoyl]cyclohexyl}-N-methyl-5-oxoprolinamide is a complex organic compound with a unique structure that includes a cyclohexyl ring, a dimethylphenyl group, and a prolinamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{1-[(2,6-dimethylphenyl)carbamoyl]cyclohexyl}-N-methyl-5-oxoprolinamide typically involves multiple steps, starting with the preparation of the cyclohexylamine derivative. The key steps include:

    Formation of the Cyclohexylamine Derivative: This involves the reaction of cyclohexylamine with 2,6-dimethylphenyl isocyanate under controlled conditions to form the corresponding urea derivative.

    Introduction of the Prolinamide Moiety: The urea derivative is then reacted with N-methyl-5-oxoproline in the presence of a coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) to form the final product.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of automated reactors, precise temperature control, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N-{1-[(2,6-dimethylphenyl)carbamoyl]cyclohexyl}-N-methyl-5-oxoprolinamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the amide or carbamoyl groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or alcohols in the presence of a base like triethylamine.

Major Products Formed

    Oxidation: Formation of corresponding carboxylic acids or ketones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of substituted amides or carbamates.

Scientific Research Applications

N-{1-[(2,6-dimethylphenyl)carbamoyl]cyclohexyl}-N-methyl-5-oxoprolinamide has significant potential in various scientific research fields:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe or inhibitor in enzymatic studies.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.

    Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism by which N-{1-[(2,6-dimethylphenyl)carbamoyl]cyclohexyl}-N-methyl-5-oxoprolinamide exerts its effects involves interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to downstream effects. The exact pathways and targets can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

  • N-{1-[(2,6-dimethylphenyl)carbamoyl]cyclohexyl}-2-hydroxybenzamide
  • N-{1-[(2,6-dimethylphenyl)carbamoyl]cyclohexyl}-N-methylpyridine-3-carboxamide

Uniqueness

N-{1-[(2,6-dimethylphenyl)carbamoyl]cyclohexyl}-N-methyl-5-oxoprolinamide is unique due to its specific combination of functional groups and structural features, which confer distinct chemical reactivity and biological activity

Properties

Molecular Formula

C21H29N3O3

Molecular Weight

371.5 g/mol

IUPAC Name

N-[1-[(2,6-dimethylphenyl)carbamoyl]cyclohexyl]-N-methyl-5-oxopyrrolidine-2-carboxamide

InChI

InChI=1S/C21H29N3O3/c1-14-8-7-9-15(2)18(14)23-20(27)21(12-5-4-6-13-21)24(3)19(26)16-10-11-17(25)22-16/h7-9,16H,4-6,10-13H2,1-3H3,(H,22,25)(H,23,27)

InChI Key

ONNMCHWBPZOACX-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=CC=C1)C)NC(=O)C2(CCCCC2)N(C)C(=O)C3CCC(=O)N3

Origin of Product

United States

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